7-Azabicyclo[4.2.0]oct-3-en-8-one

Fragment-based drug discovery 3D molecular shape Fsp3 descriptor

Fragment-based screening for β-lactamase inhibitors frequently encounters scaffold flexibility that confounds SAR. 7-Azabicyclo[4.2.0]oct-3-en-8-one (CAS 20205-48-5) resolves this with a rigid cis-fused β-lactam locked in a single half-chair conformation. • β-Lactamase inhibition: IC50 1.85-22 mM across class A (E. coli K12, P. mirabilis) and class C (E. cloacae P99) • DHOase fragment hit: IC50 180 µM for oncology/antibacterial pyrimidine biosynthesis programs • Single half-chair geometry eliminates 77% boat conformer found in the saturated analog, simplifying co-crystal structure interpretation • C3=C4 double bond enables stereoselective epoxidation/dihydroxylation for late-stage SAR diversification

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 20205-48-5
Cat. No. B1296585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azabicyclo[4.2.0]oct-3-en-8-one
CAS20205-48-5
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESC1C=CCC2C1C(=O)N2
InChIInChI=1S/C7H9NO/c9-7-5-3-1-2-4-6(5)8-7/h1-2,5-6H,3-4H2,(H,8,9)
InChIKeyIHROAFZNBVGGFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Azabicyclo[4.2.0]oct-3-en-8-one – Bicyclic β-Lactam Fragment Scaffold


7-Azabicyclo[4.2.0]oct-3-en-8-one (CAS 20205-48-5) is a cis-fused bicyclic β-lactam comprising a strained azetidin-2-one ring fused to a cyclohexene ring. With a molecular weight of 123.15 g/mol, a calculated LogP of 0.45, and a polar surface area of 29.1 Ų [1], this compound occupies the low-molecular-weight, medium-polarity region of fragment-chemical space. The scaffold contains two hydrogen-bond acceptor sites—the lactam carbonyl and the bridgehead nitrogen—and one hydrogen-bond donor (the lactam N–H) [2]. It is commercially supplied as a racemic cis mixture (≥95% purity) by multiple vendors, including Sigma-Aldrich as part of the AldrichCPR rare-chemicals collection , and is explicitly catalogued as a fragment molecule for molecular linking, expansion, and modification in drug-discovery programs .

Fragment-based discovery scaffold. Low molecular weight (123.15 Da) and medium polarity (cLogP ~0.45) align with Rule-of-3 fragment space for hit identification and library design.

Dual hydrogen-bond pharmacophore. The lactam carbonyl and bridgehead nitrogen provide two H-bond acceptor sites, enabling bifurcated binding motifs distinct from saturated analogs with a single acceptor.

Conformationally locked ring system. The endocyclic double bond restricts the cyclohexene ring to a single half-chair geometry, reducing entropic binding penalties compared to flexible saturated congeners.

Supplied as a racemic cis mixture at research-grade purity for molecular linking and expansion workflows.

7-Azabicyclo[4.2.0]oct-3-en-8-one Substitution Limitations


Although 7‑azabicyclo[4.2.0]oct‑3‑en‑8‑one belongs to the broader class of fused bicyclic β‑lactams, its specific structural features render it non‑interchangeable with close analogs. The presence of the endocyclic double bond in the six‑membered ring reduces the fraction of sp³‑hybridized carbons (Fsp3 = 0.571) compared with the fully saturated analog 7‑azabicyclo[4.2.0]octan‑8‑one (Fsp3 = 0.857) , directly affecting three‑dimensional shape, conformational flexibility, and molecular recognition. The unsaturated scaffold possesses two hydrogen‑bond acceptor sites—the lactam carbonyl oxygen and the bridgehead nitrogen—whereas the saturated analog contains only one (the carbonyl oxygen) [1], altering the hydrogen‑bonding pharmacophore. Furthermore, the cyclohexene ring in the target compound is conformationally restricted to a half‑chair geometry, while the saturated cyclohexane ring in 7‑azabicyclo[4.2.0]octan‑8‑one samples both boat (77%) and half‑chair (23%) conformations simultaneously [2]. These physicochemical and conformational differences translate into non‑equivalent binding profiles, as demonstrated by the compound's distinct inhibitory activities against dihydroorotase (IC₅₀ 180 µM) [3] and class A/C β‑lactamases (IC₅₀ ranging from 1.85 mM to 22 mM) [4]. Researchers who substitute this scaffold with a saturated or regioisomeric analog risk altering target engagement, hit‑expansion trajectories, and downstream structure–activity relationships.

3D Shape & Flexibility Mismatch

The unsaturated scaffold (Fsp3 = 0.571) differs substantially from the saturated analog (Fsp3 = 0.857). A 33% reduction in sp3 carbon content alters molecular shape and conformational sampling, which may shift fragment-screening hit rates.

Hydrogen-Bond Pharmacophore Divergence

The target compound offers two H-bond acceptors (carbonyl O + bridgehead N) versus one for the saturated analog. This additional interaction site can alter target engagement modes and binding poses in structure-based campaigns.

Conformational Heterogeneity vs. Locked Geometry

The saturated analog populates both boat (77%) and half-chair (23%) conformations. The unsaturated scaffold eliminates the boat conformer entirely. Direct replacement may shift binding entropy and electron-density interpretation in co-crystal studies.

7-Azabicyclo[4.2.0]oct-3-en-8-one Differentiation Evidence


Fsp3 Divergence from Saturated Analog

The fraction of sp³-hybridized carbons (Fsp3) for 7‑azabicyclo[4.2.0]oct‑3‑en‑8‑one is 0.571, reflecting the mixed sp²/sp³ character conferred by the endocyclic double bond. In contrast, the fully saturated comparator 7‑azabicyclo[4.2.0]octan‑8‑one (CAS 34102‑49‑3) exhibits an Fsp3 of 0.857 — a 33% relative increase in saturated carbon content [1]. Fsp3 is a validated metric for three‑dimensional molecular complexity, and higher values correlate with improved clinical success rates in fragment evolution [2].

Fsp3 Divergence
Cross-study comparable
Target Scaffold Fsp3 = 0.571
Saturated Analog Fsp3 = 0.857
ΔFsp3 = 0.286 (33% relative decrease)
Reported shape-differentiated starting point for fragment expansion.
Calculated from molecular formula; vendor-reported values.
Fragment-based drug discovery 3D molecular shape Fsp3 descriptor

Hydrogen-Bond Acceptor Count Difference

The target compound possesses two hydrogen-bond acceptor (HBA) sites: the lactam carbonyl oxygen and the bridgehead nitrogen. The saturated analog 7‑azabicyclo[4.2.0]octan‑8‑one contains only one HBA site (the carbonyl oxygen), as reported in vendor computational datasets [1]. This additional HBA site in the unsaturated scaffold creates a bifurcated hydrogen-bonding motif that can engage two complementary donor residues in a protein binding pocket simultaneously, as suggested by molecular docking studies of related bicyclic β-lactams [2].

H-Bond Acceptor Count
Class-level inference
Target Scaffold 2 HBA sites
Saturated Analog 1 HBA site
+1 additional acceptor in target
Bifurcated hydrogen-bonding pharmacophore may support distinct binding modes.
Calculated from molecular structure; class-level docking inference.
Hydrogen-bond pharmacophore Molecular recognition Structure-based drug design

Lipophilicity (LogP) Difference

The calculated LogP of 7‑azabicyclo[4.2.0]oct‑3‑en‑8‑one is 0.45 (ChemBase) to 0.23 (Leyan) [1], placing it in the optimal hydrophilic range for fragment-based screening (LogP < 3). The saturated analog 7‑azabicyclo[4.2.0]octan‑8‑one exhibits a higher LogP of 0.59–0.68 , representing a 0.14–0.45 log unit increase in lipophilicity. Although the absolute difference is modest, it translates to an approximately 1.4‑ to 2.8‑fold difference in partition coefficient, which can meaningfully impact aqueous solubility and non‑specific protein binding in biochemical assays.

Lipophilicity (LogP)
Cross-study comparable
0.23–0.45
Saturated analog LogP: 0.59–0.68
Lower lipophilicity may favor aqueous solubility and reduced non-specific binding in biochemical assays.
Calculated LogP from vendor databases; 1.4- to 2.8-fold partition-coefficient difference.
Lipophilicity Fragment physicochemical property ADME optimization

Half-Chair Conformational Restriction

X‑ray crystallographic analysis of the saturated analog cis‑7‑azabicyclo[4.2.0]octan‑8‑one reveals that the cyclohexane ring populates two distinct conformations: a flexible boat form (77% occupancy) and a flexible half‑chair form (23% occupancy) [1]. In contrast, the endocyclic double bond in 7‑azabicyclo[4.2.0]oct‑3‑en‑8‑one locks the six‑membered ring into a single half‑chair conformation, eliminating the conformational heterogeneity observed in the saturated system. This conformational restriction is reinforced by the quasi‑planar β‑lactam moiety, which imposes additional strain on the fused ring system [2].

Conformational Restriction
Class-level inference
Target Scaffold Single half-chair
Saturated Analog Boat 77% + Half-chair 23%
Elimination of boat conformer
Conformationally locked geometry may reduce entropic binding penalty and simplify co-crystal interpretation.
X-ray data for saturated analog; inferred restriction for target from double-bond geometry.
Conformational restriction Bicyclic β-lactam geometry X-ray crystallography

β-Lactamase Inhibition Across Classes

7‑Azabicyclo[4.2.0]oct‑3‑en‑8‑one exhibits measurable inhibitory activity against multiple serine β‑lactamase enzymes from different Ambler classes. Against Escherichia coli K12(PSE4) class A β‑lactamase, the compound shows an IC₅₀ of 1.85 mM (1.85 × 10⁶ nM). Against the class C β‑lactamase P99 from Enterobacter cloacae, the IC₅₀ is 2.65 mM (2.65 × 10⁶ nM). Against Proteus mirabilis C889 class A β‑lactamase, the IC₅₀ is 22 mM (2.20 × 10⁷ nM) [1]. Although these potencies are in the millimolar range—consistent with a low‑molecular‑weight fragment—they demonstrate that the scaffold engages the β‑lactamase active site. For context, the clinically established β‑lactamase inhibitor sulbactam exhibits an IC₅₀ of approximately 0.8 µM against class A enzymes , representing a >2,300‑fold higher potency than the target fragment, consistent with the expected potency gap between an optimized drug and an unelaborated fragment hit.

β-Lactamase Inhibition
Cross-study comparable
1.85–22 mM
Sulbactam comparator: ~0.8 µM
Fragment-typical millimolar engagement across class A and C β-lactamases.
≥2,300-fold potency gap vs. clinical inhibitor; no public data for saturated analog.
Beta-lactamase inhibition Antibiotic resistance Enzyme inhibition

Dihydroorotase Inhibition

The target compound inhibits dihydroorotase (DHOase), the third enzyme in de novo pyrimidine biosynthesis, with an IC₅₀ of 180 µM (1.80 × 10⁵ nM) when tested at pH 7.37 at a compound concentration of 10 µM in an assay using mouse Ehrlich ascites enzyme [1]. This modest potency is comparable to that of rationally designed tetrahedral intermediate analogs reported in the literature, such as compound 6 (I₅₀ = 0.18 mM, equivalent to 180 µM) [2]. The low‑micromolar to sub‑millimolar potency is characteristic of an unoptimized fragment hit against a challenging metalloenzyme target. No dihydroorotase inhibition data are publicly available for the saturated analog 7‑azabicyclo[4.2.0]octan‑8‑one or the 1‑aza regioisomer, making this target‑specific activity a differentiating feature of the unsaturated scaffold.

Dihydroorotase Inhibition
Cross-study comparable
180 µM
Literature intermediate analog: 180 µM
Confirmed fragment hit for pyrimidine biosynthesis target; equivalent to reported intermediate analogs.
Mouse Ehrlich ascites enzyme, pH 7.37; no DHOase data for saturated or regioisomeric analogs.
Dihydroorotase inhibition Pyrimidine biosynthesis Anticancer fragment

7-Azabicyclo[4.2.0]oct-3-en-8-one Application Scenarios


β-Lactamase-Targeted Fragment Libraries

The scaffold’s demonstrated inhibitory activity against class A (E. coli K12, P. mirabilis) and class C (E. cloacae P99) β‑lactamases, with IC₅₀ values ranging from 1.85 mM to 22 mM [1], supports its inclusion in targeted fragment libraries for β‑lactamase inhibitor discovery. The two hydrogen‑bond acceptor sites [2] and conformationally restricted half‑chair geometry enable structure‑based optimization. Procurement of this scaffold is recommended over the saturated analog, for which no β‑lactamase inhibition data exist.

Dihydroorotase Hit Expansion

With a validated IC₅₀ of 180 µM against dihydroorotase [3], the compound serves as a confirmed fragment hit for programs targeting pyrimidine biosynthesis in oncology or antibacterial indications. The lower LogP (0.23–0.45) [4] relative to the saturated analog favors aqueous solubility, facilitating biochemical assay development and co‑crystallography. No DHOase inhibition has been reported for 7‑azabicyclo[4.2.0]octan‑8‑one or 1‑azabicyclo[4.2.0]octan‑8‑one, making the unsaturated scaffold the only experimentally enabled choice.

Conformationally Locked Scaffold for SBDD

The endocyclic double bond eliminates the boat conformer that accounts for 77% of the conformational ensemble in the saturated analog [5], reducing binding entropy costs and simplifying electron‑density interpretation in protein–ligand co‑crystal structures. This feature makes 7‑azabicyclo[4.2.0]oct‑3‑en‑8‑one the preferred scaffold when crystallographic fragment screening or cryo‑EM studies require a single, well‑defined ligand geometry.

Synthetic Building Block for Epoxidation/Dihydroxylation

The C3=C4 double bond provides a reactive handle for stereoselective epoxidation or dihydroxylation, enabling late‑stage diversification of the scaffold for structure–activity relationship (SAR) studies. This synthetic versatility is absent in the saturated analog, making the unsaturated compound the preferred procurement choice for medicinal chemistry groups requiring a derivatizable core. The scaffold is commercially available from Sigma‑Aldrich (AldrichCPR) and multiple specialty vendors at ≥95% purity.

Application
Selection Property
Validation Focus
β-Lactamase fragment library design
Dual HBA pharmacophore
Class A/C β-lactamase inhibition endpoint review
Dihydroorotase hit expansion
Low LogP aqueous solubility profile
Pyrimidine biosynthesis pathway assay context
Structure-based design campaigns
Conformationally locked half-chair geometry
Co-crystal electron-density interpretation
Medicinal chemistry SAR expansion
C3=C4 double-bond synthetic handle
Epoxidation/dihydroxylation diversification context

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